molecular formula C11H11ClO3 B1302658 4-(4-Chloro-3-methylphenyl)-4-oxobutanoic acid CAS No. 54557-91-4

4-(4-Chloro-3-methylphenyl)-4-oxobutanoic acid

Cat. No. B1302658
CAS RN: 54557-91-4
M. Wt: 226.65 g/mol
InChI Key: HECCMMXKNZDUIU-UHFFFAOYSA-N
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Description

4-Chloro-3-methylphenol appears as a pinkish to white crystalline solid with a phenolic odor . It is a hydroxytoluene that is 3-methylphenol which is substituted by a chlorine at position 4 . It has a role as a ryanodine receptor agonist, an antimicrobial agent, and a disinfectant .


Molecular Structure Analysis

The molecular formula of 4-Chloro-3-methylphenol is C7H7ClO . The InChI representation is InChI=1S/C7H7ClO/c1-5-4-6(9)2-3-7(5)8/h2-4,9H,1H3 .


Physical And Chemical Properties Analysis

4-Chloro-3-methylphenol has a melting point of 64-66 °C and is soluble in aqueous base . It is toxic by ingestion, inhalation, or skin absorption .

Scientific Research Applications

Analgesic Research

This compound has been studied for its potential as an analgesic. Researchers have synthesized derivatives of 4-(4-Chloro-3-methylphenyl)-4-oxobutanoic acid and evaluated their efficacy against pain models in mice . The results indicated that some derivatives showed potent analgesic efficacy, suggesting that this compound could serve as a base for developing new pain-relieving medications.

Antimicrobial Agent Development

The related compound 4-chloro-3-methylphenol has been used as an antimicrobial agent . By extension, 4-(4-Chloro-3-methylphenyl)-4-oxobutanoic acid could be modified to enhance its antimicrobial properties, potentially leading to the development of new preservatives or disinfectants.

Metal Complexation Studies

Research has been conducted on metal complexes with Schiff-base derivatives of related compounds . 4-(4-Chloro-3-methylphenyl)-4-oxobutanoic acid could be explored for its ability to form complexes with metals, which could have catalytic or pharmaceutical implications.

Mechanism of Action

4-Chloro-3-methylphenol acts as a ryanodine receptor agonist . Ryanodine receptors are channels found in the membranes of cells, and they play a crucial role in the release of calcium ions.

Safety and Hazards

4-Chloro-3-methylphenol is toxic by ingestion, inhalation, or skin absorption . It is used as an external germicide and as a preservative in paints and inks .

properties

IUPAC Name

4-(4-chloro-3-methylphenyl)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClO3/c1-7-6-8(2-3-9(7)12)10(13)4-5-11(14)15/h2-3,6H,4-5H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HECCMMXKNZDUIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)CCC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70374008
Record name 4-(4-Chloro-3-methylphenyl)-4-oxobutyric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70374008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Chloro-3-methylphenyl)-4-oxobutanoic acid

CAS RN

54557-91-4
Record name 4-Chloro-3-methyl-γ-oxobenzenebutanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54557-91-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4-Chloro-3-methylphenyl)-4-oxobutyric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70374008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the structure-activity relationship (SAR) observed for the thiadiazole derivatives of 4-(4-chloro-3-methylphenyl)-4-oxobutanoic acid in terms of their antibreast cancer activity?

A1: The research [] explores three derivatives of 4-(4-chloro-3-methylphenyl)-4-oxobutanoic acid, each featuring a distinct thiadiazole moiety: TAB, TSB, and TSSB. Although the study doesn't delve into a comprehensive SAR analysis, it reveals that all three derivatives display varying degrees of antibreast cancer activity. Notably, TSB emerged as the most potent compound against the MCF-7 breast cancer cell line, exhibiting an IC50 of 3.9 g/ml []. This difference in potency suggests that the specific substituent on the thiadiazole ring significantly influences the compound's interaction with its target and its overall efficacy. Further investigations are needed to establish a more detailed SAR and optimize the structure for improved potency and selectivity.

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